Ethanone, 1-((2R,3R)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel-
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Overview
Description
Ethanone, 1-((2R,3R)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-((2R,3R)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- involves multiple steps, typically starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the naphthalenyl ring system through cyclization of appropriate precursors.
Hydrogenation: Reduction of double bonds to achieve the octahydro configuration.
Methylation: Introduction of methyl groups at specific positions to obtain the tetramethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate hydrogenation.
Controlled Methylation: Employing methylating agents under controlled conditions to achieve the desired substitution pattern.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-((2R,3R)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further hydrogenation to reduce any remaining unsaturated bonds.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanone, 1-((2R,3R)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-((2R,3R)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-[(2R,3R)-2,3-dimethyloxiranyl]-, rel- (9CI)
- Cyclohexanone derivatives
- Tetralin derivatives
Uniqueness
Ethanone, 1-((2R,3R)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- is unique due to its specific substitution pattern and the presence of the octahydro-2,3,8,8-tetramethyl-2-naphthalenyl group
Properties
CAS No. |
144651-56-9 |
---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-[(2S,3S)-2,3,8,8-tetramethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl]ethanone |
InChI |
InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11H,6-10H2,1-5H3/t11-,16-/m0/s1 |
InChI Key |
FVUGZKDGWGKCFE-ZBEGNZNMSA-N |
Isomeric SMILES |
C[C@H]1CC2=C(C[C@]1(C)C(=O)C)C(CCC2)(C)C |
Canonical SMILES |
CC1CC2=C(CC1(C)C(=O)C)C(CCC2)(C)C |
Origin of Product |
United States |
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